molecular formula C10H7BrF3NO4 B14036488 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14036488
Molekulargewicht: 342.07 g/mol
InChI-Schlüssel: ARARKADOBCXMCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenyl ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in a range of chemical reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. Similar compounds include:

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the nitro group, resulting in different reactivity.

    1-Bromo-3-(2-nitrophenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its electronic properties and reactivity.

Eigenschaften

Molekularformel

C10H7BrF3NO4

Molekulargewicht

342.07 g/mol

IUPAC-Name

1-bromo-3-[2-nitro-6-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3NO4/c11-5-6(16)4-7-8(15(17)18)2-1-3-9(7)19-10(12,13)14/h1-3H,4-5H2

InChI-Schlüssel

ARARKADOBCXMCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CBr)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.